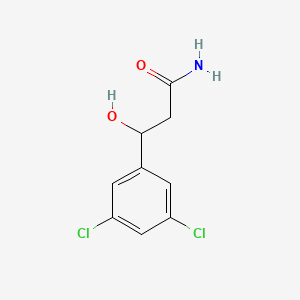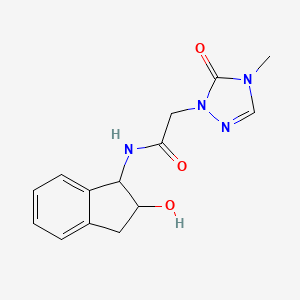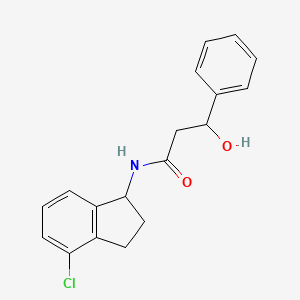
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since become one of the most commonly used herbicides in the world. DCPA is a white crystalline solid that is soluble in water and organic solvents. It is also known by its trade name, Dacthal.
作用機序
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide inhibits the synthesis of chlorophyll in plants, which is essential for photosynthesis. It also disrupts the electron transport chain in chloroplasts, which leads to the accumulation of reactive oxygen species (ROS) and ultimately cell death. This compound is absorbed by the roots of plants and translocated to the leaves, where it exerts its herbicidal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in chlorophyll synthesis and disrupts the structure of chloroplasts. It also alters the expression of genes involved in stress response and defense mechanisms. This compound has been shown to induce oxidative stress in plants, leading to the accumulation of ROS and damage to cellular membranes.
実験室実験の利点と制限
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is a widely used herbicide in agriculture, but it also has applications in laboratory research. Its selective herbicidal activity makes it useful for studying the effects of herbicides on plant growth and development. This compound is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, its use in laboratory experiments is limited by its toxicity and potential environmental impact.
将来の方向性
There are several areas of research that could benefit from further study of 3-(3,5-Dichlorophenyl)-3-hydroxypropanamide. One area of interest is the development of new herbicides that are more effective and environmentally friendly than this compound. Another area of research is the study of the effects of this compound on non-target organisms, such as insects and soil microorganisms. Finally, there is a need to better understand the mechanisms by which this compound exerts its herbicidal activity, which could lead to the development of new herbicides with improved efficacy and selectivity.
合成法
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide is synthesized by reacting 3,5-dichlorophenol with 3-chloro-1,2-propanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then acidified to give this compound as a white crystalline solid. The synthesis of this compound is a relatively simple process that can be carried out on a large scale.
科学的研究の応用
3-(3,5-Dichlorophenyl)-3-hydroxypropanamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and is used in a variety of crops including corn, soybeans, and cotton. This compound works by inhibiting the growth of weeds by interfering with their ability to photosynthesize. It is a selective herbicide, meaning that it targets only certain types of plants and does not harm others.
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-3-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(13)4-9(12)14/h1-3,8,13H,4H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJXGMMAQPPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide](/img/structure/B6637643.png)
![1-(Furan-2-yl)-2-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]ethanol](/img/structure/B6637646.png)
![1-(Furan-2-yl)-2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]azepan-2-yl]ethanol](/img/structure/B6637650.png)
![5-(2,5-Difluorophenyl)-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637657.png)
![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)

![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)
![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)

![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)

![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
